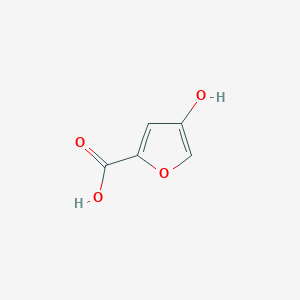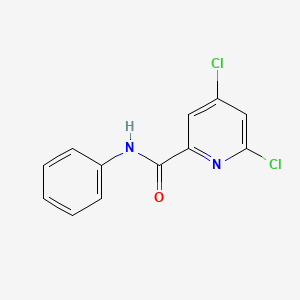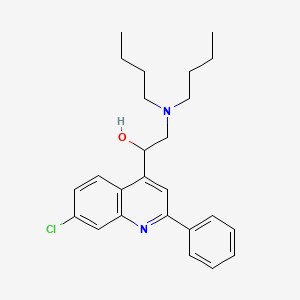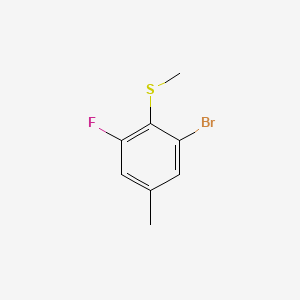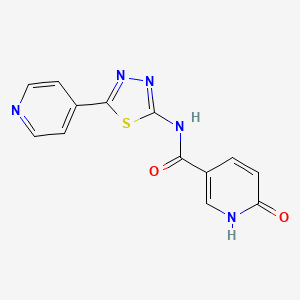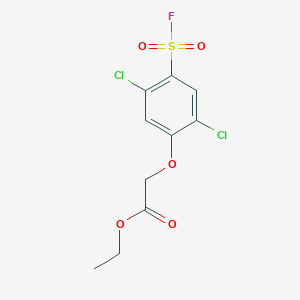
(3-Fluoro-2,6-dimethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2,6-dimethylphenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing the reaction conditions, such as the choice of solvent, temperature, and catalyst loading, to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as HCl or acetic acid are used as proton sources.
Major Products:
Scientific Research Applications
Chemistry: (3-Fluoro-2,6-dimethylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine: In medicinal chemistry, boronic acids are explored as enzyme inhibitors, particularly for proteases and kinases. The unique properties of this compound make it a valuable tool for developing new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it essential in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (3-Fluoro-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2,6-Dimethylphenylboronic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and properties.
3,4-Difluorophenylboronic acid: Contains two fluorine atoms, which can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in (3-Fluoro-2,6-dimethylphenyl)boronic acid imparts unique electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10BFO2 |
|---|---|
Molecular Weight |
167.98 g/mol |
IUPAC Name |
(3-fluoro-2,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
HFXSCMDMIHRVDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



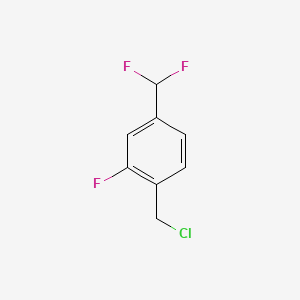
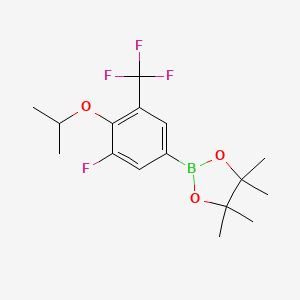
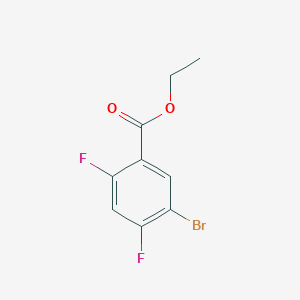
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
